molecular formula C7H6ClF3N2 B13660495 (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanamine

(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanamine

Cat. No.: B13660495
M. Wt: 210.58 g/mol
InChI Key: NOQMUCNUIAOIJI-UHFFFAOYSA-N
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Description

(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanamine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring, with a methanamine group attached at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methanamine. The reaction is carried out in an appropriate solvent, and the product is then purified through crystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group and chlorine atom can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride

Uniqueness

(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[5-chloro-2-(trifluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-5-1-4(2-12)6(13-3-5)7(9,10)11/h1,3H,2,12H2

InChI Key

NOQMUCNUIAOIJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CN)C(F)(F)F)Cl

Origin of Product

United States

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